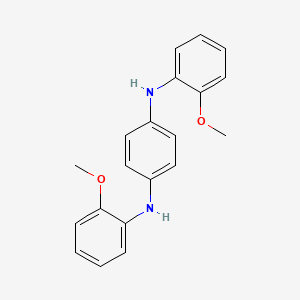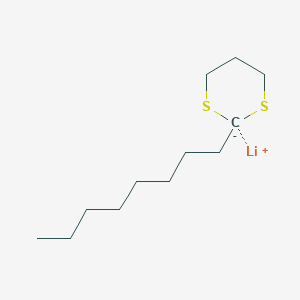
Lithium 2-octyl-1,3-dithian-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 2-octyl-1,3-dithian-2-ide is a chemical compound that belongs to the class of lithiated dithianes. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. The structure of this compound includes a lithium atom bonded to a 1,3-dithiane ring, which is further substituted with an octyl group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium 2-octyl-1,3-dithian-2-ide can be synthesized through the lithiation of 2-octyl-1,3-dithiane. This process typically involves the deprotonation of 2-octyl-1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:
2-octyl-1,3-dithiane+n-BuLi→Lithium 2-octyl-1,3-dithian-2-ide+butane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 2-octyl-1,3-dithian-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon bonds.
Oxidation and Reduction: The dithiane ring can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and epoxides. The reactions are typically carried out in THF at low temperatures.
Addition Reactions: Reagents such as aldehydes and ketones are used, with the reactions often conducted in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated dithiane derivative, while addition to a carbonyl compound would form a corresponding alcohol.
Applications De Recherche Scientifique
Lithium 2-octyl-1,3-dithian-2-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the preparation of novel materials with unique properties.
Biological Studies: The compound is used in the study of biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of lithium 2-octyl-1,3-dithian-2-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom in the compound enhances its nucleophilicity, making it highly reactive. The dithiane ring provides stability to the intermediate species formed during reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
Lithium 2-octyl-1,3-dithian-2-ide can be compared with other lithiated dithianes, such as lithium 2-methyl-1,3-dithian-2-ide and lithium 2-phenyl-1,3-dithian-2-ide . These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. The octyl group in this compound provides unique steric and electronic properties, making it suitable for specific synthetic applications.
Propriétés
Numéro CAS |
63278-30-8 |
|---|---|
Formule moléculaire |
C12H23LiS2 |
Poids moléculaire |
238.4 g/mol |
InChI |
InChI=1S/C12H23S2.Li/c1-2-3-4-5-6-7-9-12-13-10-8-11-14-12;/h2-11H2,1H3;/q-1;+1 |
Clé InChI |
XCICDJCZAVURPE-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCCCCCC[C-]1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)
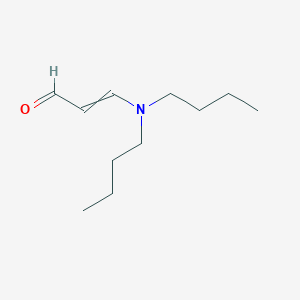
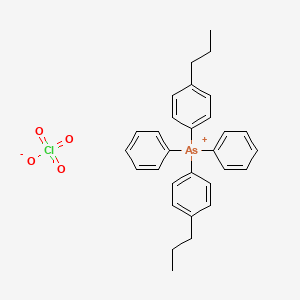
![4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile](/img/structure/B14510681.png)

![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
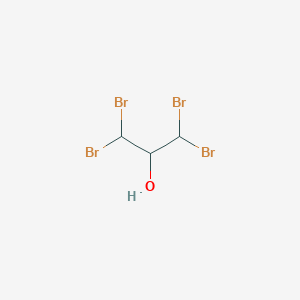
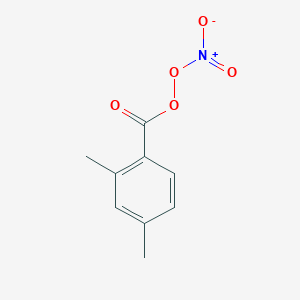
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)
![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)

![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)

